Product packaging for 3-(Quinolin-3-yl)acrylic acid(Cat. No.:)

3-(Quinolin-3-yl)acrylic acid

Cat. No.: B8766640
M. Wt: 199.20 g/mol
InChI Key: YBIWIEFOLKWDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-3-yl)acrylic acid, referred to by CAS 81124-51-8, is a quinoline derivative with the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol. This compound is a key intermediate in advanced materials science, particularly in the development of third-generation photovoltaics and organic electronics. Quinoline derivatives are actively researched for their role in dye-synthesized solar cells (DSSCs) and polymer solar cells, where they function as photoactive components or electron-deficient π-linkers in organic dyes to improve light harvesting and charge transport . Their easily modifiable structure allows for precise tuning of optoelectronic properties, such as absorption spectra and HOMO-LUMO energy levels, which are critical for device efficiency . Beyond photovoltaics, this chemical scaffold shows promise in the emission layers of Organic Light-Emitting Diodes (OLEDs) and is explored for potential biomedical applications . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should note that this compound should be handled with care; refer to the Safety Data Sheet for detailed hazard information . For a precise listing of available packaging sizes and current stock, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B8766640 3-(Quinolin-3-yl)acrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-quinolin-3-ylprop-2-enoic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15)

InChI Key

YBIWIEFOLKWDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Quinolin 3 Yl Acrylic Acid and Its Derivatives

Direct Synthesis of 3-(Quinolin-3-yl)acrylic Acid

The direct synthesis of this compound is predominantly achieved through two robust and versatile chemical reactions: the Knoevenagel condensation and the Heck reaction. These methods provide effective pathways to the desired acrylic acid moiety attached to the quinoline (B57606) core.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone in the synthesis of this compound and its derivatives. e-journals.inresearchgate.net This reaction involves the condensation of a carbonyl compound, in this case, a quinoline-3-carbaldehyde derivative, with a compound containing an active methylene (B1212753) group, such as malonic acid. e-journals.inresearchgate.net

The fundamental approach involves the reaction of quinoline-3-carbaldehyde or its substituted analogues with malonic acid. e-journals.in This condensation leads to the formation of a carbon-carbon double bond, yielding the target acrylic acid structure. A notable example is the synthesis of a series of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives from the corresponding 2-chloro-3-formyl quinolines and malonic acid. e-journals.in The reaction has also been successfully applied to synthesize various other quinolinyl alkenes by reacting 2-chloro-3-formylquinoline with different active methylene compounds. acs.org

The reaction mechanism is initiated by the deprotonation of the active methylene compound by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of the α,β-unsaturated product. researchgate.net

Table 1: Synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives via Knoevenagel Condensation

Reactant 1 Reactant 2 Catalyst Conditions Product Yield (%) Reference
2-chloro-3-formyl quinoline Malonic acid Pyridine (B92270) Microwave (360W), 70s, solvent-free 3-(2-chloroquinolin-3-yl)acrylic acid 70-90 e-journals.in
2-chloro-3-formyl quinoline Malonic acid Pyridine 100°C, 120 min, solvent-free 3-(2-chloroquinolin-3-yl)acrylic acid 15-20 e-journals.in

The Knoevenagel condensation is typically catalyzed by a weak base. researchgate.net Pyridine is a commonly used catalyst in the synthesis of this compound derivatives. e-journals.inresearchgate.net It facilitates the reaction by acting as a base to deprotonate the malonic acid, thereby generating the required nucleophile. researchgate.net The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine, which also aids in the decarboxylation of the intermediate. organic-chemistry.org Other bases such as piperidine (B6355638) have also been employed in Knoevenagel condensations. researchgate.net The choice of catalyst can influence reaction times and yields. For instance, the use of the ionic liquid [Et3NH][HSO4] has been reported as an efficient and recyclable catalyst for this transformation. acs.org

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of this compound derivatives. e-journals.in This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. e-journals.inrsc.org For example, the condensation of 2-chloro-3-formyl quinoline with malonic acid under microwave irradiation (360W) for just 70 seconds afforded excellent yields (70-90%), whereas conventional heating at 100°C for 120 minutes resulted in much lower yields (15-20%). e-journals.in The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture. e-journals.inrsc.org Various quinoline derivatives have been synthesized using microwave-assisted protocols, highlighting the broad applicability of this method. rsc.orggrafiati.comtandfonline.comjmpas.comnih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Method Temperature (°C) Time Yield (%) Reference
Conventional Heating 100 120 min 15-20 e-journals.in

Performing the Knoevenagel condensation under solvent-free conditions offers several advantages, aligning with the principles of green chemistry. This approach minimizes waste, reduces environmental impact, and can simplify product purification. e-journals.in The synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid derivatives has been successfully carried out by heating a mixture of the reactants in the presence of a catalytic amount of pyridine without any solvent. e-journals.in This solvent-free method, particularly when combined with microwave irradiation, provides a rapid and efficient route to the target compounds. e-journals.in The use of solid-supported catalysts or recyclable ionic liquids can further enhance the environmental friendliness of the synthesis. acs.orgderpharmachemica.com

Heck Reaction-Based Strategies for Acrylic Acid Moiety Introduction

The Heck reaction provides an alternative and powerful method for the formation of the carbon-carbon bond required for the synthesis of this compound and its derivatives. molaid.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-quinoline with an acrylic acid derivative. researchgate.netorganic-chemistry.org

Copper-Catalyzed Decarboxylative Cascade Cyclization Methods for Quinoline Formation with Acrylic Acid

A notable and efficient method for the synthesis of quinoline derivatives involves a copper-catalyzed intermolecular decarboxylative cascade cyclization. This one-pot, three-component reaction utilizes an aryl aldehyde, an aniline (B41778), and acrylic acid to directly produce 2-substituted quinolines. thieme-connect.comdntb.gov.uacolab.ws The process is characterized by the sequential formation of C–N and C–C bonds and demonstrates excellent chemo- and regioselectivity. thieme-connect.comdntb.gov.uacolab.ws

This domino strategy is advantageous due to its use of readily available starting materials and a less expensive copper catalyst. thieme-connect.comdntb.gov.uacolab.ws The reaction proceeds under aerobic conditions and tolerates a wide variety of functional groups, leading to high yields of the desired products. thieme-connect.comdntb.gov.uacolab.wsresearchgate.net Mechanistic studies suggest the reaction follows a radical pathway. thieme-connect.comdntb.gov.uacolab.wsresearchgate.net

The optimized reaction conditions typically involve the use of CuCl (20 mol%) and I2 (1 equivalent) in acetonitrile (B52724) at 80°C for 12 hours. organic-chemistry.org This method provides a more environmentally friendly alternative to other synthetic routes that may require costly and toxic reagents. organic-chemistry.org The operational simplicity and broad substrate compatibility make this approach a practical and valuable tool for synthesizing structurally diverse quinoline derivatives. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of 2-Arylquinolines

EntryAryl AldehydeAnilineProductYield (%)
1BenzaldehydeAniline2-Phenylquinoline87
24-MethylbenzaldehydeAniline2-(p-Tolyl)quinoline82
34-MethoxybenzaldehydeAniline2-(4-Methoxyphenyl)quinoline85
44-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)quinoline78
5Benzaldehyde4-Methoxyaniline6-Methoxy-2-phenylquinoline80

Data compiled from studies on copper-catalyzed decarboxylative cascade cyclization. thieme-connect.comorganic-chemistry.org

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. In the context of quinoline chemistry, ultrasound has been successfully employed to accelerate various reactions.

For instance, the synthesis of 3-(substituted)-quinolin-4(1H)-ones has been achieved through an ultrasound-assisted Wittig reaction of 4-chloro-3-formylquinoline and 3-formylquinolin-4(1H)-ones with nonstabilized ylides. researchgate.net This method is noted for its ease of execution and high yields. researchgate.net

Another application involves the ultrasound-assisted conjugation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides, affording acylhydrazone derivatives in excellent yields within minutes. mdpi.com Similarly, the synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides has been efficiently carried out using ultrasound irradiation in the presence of coupling agents. researchgate.net The use of ultrasound in these protocols demonstrates its potential to create more efficient and environmentally friendly synthetic routes. researchgate.netbohrium.com

Synthesis of Quinoline Precursors Relevant to this compound Formation

The synthesis of the quinoline ring is a fundamental step in accessing this compound. Classical methods, along with the preparation of functionalized quinoline intermediates, provide the necessary precursors for the subsequent introduction of the acrylic acid side chain.

Skraup Synthesis and Other Classical Methods for Quinoline Ring Formation

The Skraup synthesis is a historic and fundamental reaction for the preparation of quinolines. wikipedia.orgpharmaguideline.comwordpress.com In its classic form, it involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline and subsequent cyclization and oxidation. pharmaguideline.comwordpress.comiipseries.org

Several other classical methods for quinoline synthesis are also widely recognized:

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. iipseries.orgrsc.org

Combes Synthesis: This involves the reaction of anilines with β-diketones.

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature. pharmaguideline.com

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

These classical methods have been instrumental in the development of quinoline chemistry and continue to be relevant for the synthesis of various quinoline precursors.

Functionalized Quinoline-3-carbaldehydes

Quinoline-3-carbaldehydes are key intermediates for the synthesis of this compound. A common method for their preparation is the Vilsmeier-Haack reaction. rsc.org This reaction involves the formylation of acetanilides using a mixture of phosphorus oxychloride and dimethylformamide to yield 2-chloroquinoline-3-carbaldehydes. rsc.org These compounds are versatile precursors that can undergo further transformations. researchgate.net

For example, 2-chloroquinoline-3-carbaldehydes can be used in multicomponent reactions to generate complex heterocyclic systems. A regioselective one-pot, four-component reaction involving 2-chloroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) has been developed to synthesize novel 4H-pyrano[2,3-b]quinolone derivatives. nih.gov Additionally, cascade reactions of 2-mercapto-quinoline-3-carbaldehydes with C-H activated compounds have been used to create functionalized thiopyrano[2,3-b]quinolines. sciforum.net

Synthesis of Structurally Related Acrylic Acid Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives

A significant class of analogs are the 3-(2-chloroquinolin-3-yl)acrylic acid derivatives. These compounds are typically synthesized via the Knoevenagel condensation of 2-chloro-3-formylquinolines with malonic acid. e-journals.in The reaction is often carried out in the presence of a base like pyridine. e-journals.in The use of microwave irradiation has been shown to significantly improve the efficiency of this condensation, leading to excellent yields in a much shorter reaction time compared to conventional heating methods. e-journals.in

The resulting 3-(2-chloroquinolin-3-yl)acrylic acid derivatives serve as valuable intermediates for further chemical modifications. The 2-chloro substituent is particularly reactive and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For example, these derivatives have been used to synthesize compounds with potential antibacterial and antifungal properties. dntb.gov.uaresearchgate.net

Table 2: Synthesis of 3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives via Microwave-Assisted Knoevenagel Condensation

EntrySubstituent on Quinoline RingProductYield (%)Reaction Time (sec)
1H3-(2-Chloroquinolin-3-yl)acrylic acid9070
26-CH33-(2-Chloro-6-methylquinolin-3-yl)acrylic acid8570
38-CH33-(2-Chloro-8-methylquinolin-3-yl)acrylic acid8270
46-OCH33-(2-Chloro-6-methoxyquinolin-3-yl)acrylic acid8870
56-Cl3-(2,6-Dichloroquinolin-3-yl)acrylic acid8070

Data based on a study of microwave-assisted synthesis. e-journals.in

Methyl 3-(quinolin-3-yl)acrylate and other Esters

The synthesis of esters of this compound, particularly the methyl ester, is achieved through several established and modern synthetic routes.

One common approach involves the condensation of quinoline-3-carbaldehyde with derivatives of malonic acid in the presence of a base, which is then followed by an esterification step to yield the desired ester. ontosight.ai

A highly efficient method for preparing methyl 3-(heteroaryl)acrylates, including quinoline derivatives, is the Heck coupling reaction. This methodology utilizes a palladium acetate (B1210297)/trimethyl phosphite (B83602) [Pd(OAc)₂/P(OCH₃)₃] catalytic system to couple heteroarene halides with methyl acrylate (B77674). acs.org This process is notable for its efficiency, with reaction times typically between 60 and 120 minutes, and has been successfully scaled up to 100-gram batches of the starting halide, achieving high isolated yields of 76% to 99%. acs.org

Another documented synthesis involves a Heck reaction between 2-chloro-3-formylquinolines and methyl acrylate, catalyzed by a rac-BINAP-PdCl₂ system in DMA, to produce methyl 3-(3-formylquinolin-2-yl) acrylates. chim.it Furthermore, specific derivatives such as (E)-Methyl 3-(4-(3-chlorobutyl)-6-methoxy-8-methylquinolin-3-yl)acrylate have been synthesized through the oxidation of the corresponding alcohol using Dess–Martin periodinane. rsc.org

Derivative/PrecursorMethodCatalyst/ReagentsYieldReference
Methyl 3-(heteroaryl)acrylatesHeck CouplingPd(OAc)₂/P(OCH₃)₃, Methyl acrylate76-99% acs.org
Methyl 3-(3-formylquinolin-2-yl) acrylatesHeck Reactionrac-BINAP-PdCl₂, Methyl acrylateNot specified chim.it
(E)-Ethyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)-6-methoxy-8-methylquinoline-3-carboxylateHeck ReactionPdCl₂(PPh₃)₂, Ethyl acrylate, TEANot specified rsc.org
(E)-3-(6-Bromoquinolin-4-yl)acrylic AcidHydrolysis2.5 N NaOHNot specified nih.gov
Ethyl (E)-3-(6-Bromoquinolin-4-yl)acrylateWittig-type ReactionTriethyl phosphonoacetate, NaH88% nih.gov

3-(Quinolin-3-yl)acrylamide Derivatives

The synthesis of 3-(quinolin-3-yl)acrylamide derivatives often begins with the corresponding acrylic acid, which is then coupled with various amines.

A general route involves preparing (E)-3-(6-Bromoquinolin-4-yl)acrylic acid, which can then be reacted with different amines using standard coupling procedures to form the desired acrylamide (B121943). nih.gov For example, reaction with tert-butylamine (B42293) or cyclobutanamine produces the corresponding N-substituted acrylamides. nih.gov These bromo-intermediates can then undergo further reactions, such as Suzuki couplings, to generate more complex derivatives. nih.gov

Another approach involves the design of 2,8-dichloroquinolin-3-acrylamide derivatives. sphinxsai.com This method links N-substituted cyanoacetamide pharmacophores to the quinoline core. sphinxsai.comresearchgate.net The synthesis of 2-cyano-N-(quinolin-3-yl) acetamide (B32628) can be achieved by fusing 3-aminoquinoline (B160951) with ethyl cyanoacetate. scispace.com This intermediate then reacts with various aldehydes to form the final acrylamide products. scispace.com

Derivative TypeKey ReactantsKey IntermediatesReference
N-Substituted (E)-3-(6-bromoquinolin-4-yl)acrylamides(E)-3-(6-Bromoquinolin-4-yl)acrylic acid, Various amines (e.g., cyclobutanamine)(E)-N-cyclobutyl-3-(6-bromoquinolin-4-yl)acrylamide nih.gov
2,8-dichloroquinolin-3-acrylamide derivatives2,8-dichloro-3-formylquinoline, N-substituted-2-cyano amide derivatives2-cyano-N-(2,8-dichloro-3-vinyl)-N-substituted-acetamide sphinxsai.comresearchgate.net
2-Cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide2-Cyano-N-(quinolin-3-yl) acetamide, Substituted benzaldehydesNot applicable scispace.com
Quinoline-Carboxamide HybridsThis compound, Various amines3-(Quinolin-3-yl)acrylamide derivatives researchgate.net

Hybrid 2-Quinolinone Derivatives Containing Acrylic Acid/Cinnamic Acid

Hybrid molecules incorporating both a 2-quinolinone ring and an acrylic or cinnamic acid moiety represent a significant class of derivatives. The synthesis typically involves the condensation of an amino-quinolinone with a cinnamic acid derivative.

One synthetic pathway starts with the preparation of 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. mdpi.comnih.gov This is achieved by reacting 7,8-dihydroxy-4-methylcoumarin (B1670369) with hydrazine hydrate in pyridine. mdpi.comnih.gov The resulting amino-quinolinone is then refluxed with a suitable cinnamic acid derivative in ethanol (B145695), in the presence of fused sodium acetate, to yield the hybrid molecule. mdpi.com This core structure can be further modified, for instance, through halogenation with bromine in acetic acid to produce dibromo-derivatives. mdpi.comnih.gov

Another approach involves the Michael addition reaction. 2-Quinolinone can react with activated olefins like ethyl acrylate or acrylamide in the presence of potassium carbonate to yield N-substituted 3-[2-oxoquinolin-1(2H)-yl] propanoic acid derivatives. acs.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using sodium hydroxide. acs.org

Hybrid DerivativeKey ReactantsReaction TypeReference
3-(7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-arylacrylic acid1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one, Cinnamic acid derivativesCondensation mdpi.comdntb.gov.uanih.gov
3-(7-hydroxy-4-methyl-2-oxo-2H-quinolin-1-ylamino)-3-phenyl acrylic acid7-hydroxy-4-methyl-1-amino-quinolin-2-one, Cinnamic acidCondensation ajol.info
3-[2-oxoquinolin-1-(2H)-yl] propanoic acid derivatives2-Quinolinone, Ethyl acrylate/Acrylonitrile/AcrylamideMichael Addition acs.org
Quinolinone–phenolic acid hybrids4-hydroxy-2-quinolinone derivatives, Phenolic acid chloridesAmidation researchgate.net

Pyranoquinolinyl Acrylic Acid (PQAA) Diastereomers

The synthesis of complex pyranoquinolinyl acrylic acid (PQAA) diastereomers is a multi-step process that has been developed to achieve high diastereoselectivity. nih.gov A reported method involves an initial Perkin condensation and reduction, followed by a one-pot inverse electron demand Diels-Alder reaction. benthamdirect.comingentaconnect.com This key cycloaddition step occurs between reactants like 2,3-dihydropyran, an amine, and an aromatic aldehyde. benthamdirect.comingentaconnect.com

To control the stereochemical outcome, specific catalysts are employed. One such system uses indium (III) triflate in an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (In(OTf)₃/[bmim]BF₄), at room temperature. benthamdirect.comingentaconnect.com For highly diastereoselective synthesis, chiral lanthanide catalysts such as Europium tris[3-heptafluoropropylhydroxymethylene]-(-)-camphorate or Europium tris[3-(trifluoromethyl)hydroxylmethylene]-(+)-camphorate have been successfully used. nih.gov Research has shown that the exo-diastereomers of PQAA adducts often exhibit higher biological activity. nih.gov

ProductSynthetic StrategyCatalyst/MediumKey FeatureReference
PQAA/FQAA DiastereomersPerkin condensation, reduction, inverse electron demand Diels-AlderIndium (III) triflate in [bmim]BF₄ ionic liquidOne-pot reaction benthamdirect.comingentaconnect.com
Pyranoquinolinyl/furoquinolinyl-acrylic acid diastereomersTarget-specific, highly diastereoselective synthesisChiral Europium camphorate complexesHigh diastereoselectivity nih.gov

Other Quinoline-Acrylic Acid Hybrids

Beyond the previously mentioned classes, research has explored other hybrid structures that fuse the quinoline-acrylic acid motif with other pharmacologically relevant scaffolds.

One example involves the creation of hybrids of the tyrosine kinase inhibitor Imatinib with quinoline moieties. mdpi.com The synthesis involves a condensation reaction between aniline-acrylate derivatives, which are then cyclized using Dowtherm to form quinolones. mdpi.com Subsequent chlorination with POCl₃ and an aromatic nucleophilic substitution reaction with an Imatinib fragment (PAPP) yields the final hybrid compounds. mdpi.com

Another area involves the synthesis of quinoline derivatives fused with other heterocyclic systems. Transition-metal catalysis, particularly palladium-catalyzed reactions like the Heck, Suzuki, and Stille couplings, has proven to be a powerful tool for constructing a wide array of complex quinoline-based molecules starting from 2-chloroquinoline-3-carboxaldehydes and their analogs. chim.it

Optimization of Synthetic Pathways and Reaction Conditions

Efforts to optimize the synthesis of this compound and its derivatives are focused on improving reaction efficiency, increasing yields, and reducing reaction times, often through the adoption of green chemistry principles.

Yield Enhancement Strategies

Significant improvements in yield and reaction time have been achieved by modifying reaction conditions and methodologies. A prime example is the Knoevenagel condensation of 2-chloro-3-formyl quinoline with malonic acid to produce 3-(2-chloroquinolin-3-yl)acrylic acid. e-journals.in

A comparative study demonstrated the dramatic effect of microwave irradiation on this reaction. While conventional heating at 100°C resulted in low yields (15-20%) and long reaction times (120 minutes), the use of microwave irradiation under solvent-free conditions produced excellent yields (70-90%) in a fraction of the time (70 seconds). e-journals.in This highlights a key strategy for green and efficient synthesis.

Optimization of reactant stoichiometry is another critical factor. For the same Knoevenagel condensation, it was found that increasing the molar ratio of malonic acid to 2-chloro-3-formyl quinoline from 1.5:1 to 2:1 resulted in a higher quantity of the desired product. e-journals.in

Furthermore, the choice of catalytic system in cross-coupling reactions is crucial. The use of a Pd(OAc)₂/P(OCH₃)₃ system for the Heck coupling of heteroarene halides with methyl acrylate has been shown to be a highly efficient and scalable method, consistently providing high yields. acs.org

Table: Comparison of Synthetic Conditions for Knoevenagel Condensation e-journals.in

MethodTemperatureTimeYield
Conventional Heating100 °C120 min15-20%
Microwave IrradiationNot specified70 sec70-90%

Green Chemistry Principles in Synthesis

The application of green chemistry to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Key advancements in this area focus on catalysis, reaction conditions, and the use of alternative energy sources.

A prominent green method for synthesizing derivatives of this compound is the Knoevenagel condensation under microwave irradiation. e-journals.in This technique offers a significant improvement over conventional heating, drastically reducing reaction times from hours to mere seconds and substantially increasing product yields. e-journals.in For instance, the synthesis of 3-(2-chloroquinolin-3-yl)acrylic acid from 2-chloro-3-formyl quinoline and malonic acid demonstrates this advantage, achieving yields of 70-90% in 70 seconds under microwave conditions, compared to 15-20% yields after 120 minutes with conventional heating. e-journals.in

The principles of green synthesis are further embodied by conducting these reactions under solvent-free conditions, which eliminates the use and disposal of often-hazardous volatile organic compounds (VOCs). e-journals.in When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. tandfonline.com Task-specific ionic liquids, such as 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac]), have been employed as both a catalyst and an aqueous reaction medium for Knoevenagel condensations, allowing for high yields at room temperature and simple recycling of the catalyst. researchgate.net

The choice of catalyst is central to the green credentials of the synthesis. The Knoevenagel condensation is typically catalyzed by a weak base, like piperidine or pyridine, used in catalytic amounts. wikipedia.orge-journals.in The Doebner modification employs pyridine as both the catalyst and solvent, leading to condensation with simultaneous decarboxylation when malonic acid is used. wikipedia.org Modern approaches explore reusable heterogeneous catalysts, such as solid-supported bases or nanocatalysts, which simplify product purification, minimize waste, and allow for catalyst recycling—key objectives in sustainable chemical manufacturing. acs.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation for 3-(2-chloroquinolin-3-yl)acrylic acid Synthesis e-journals.in

Parameter Conventional Method Microwave-Assisted Method
Heating Method Oil Bath (100°C) Microwave (360W)
Reaction Time 120 minutes 70 seconds
Yield 15-20% 70-90%

| Solvent | Pyridine (catalytic) | Pyridine (catalytic), Solvent-free |

Scalability Considerations for Industrial Production

Translating a synthetic route from the laboratory to an industrial scale introduces critical considerations regarding cost, efficiency, safety, and environmental impact. For this compound, scalability hinges on optimizing the chosen synthetic pathway, most commonly the Knoevenagel condensation.

Reaction Efficiency and Throughput: The dramatic rate enhancement offered by microwave-assisted synthesis is a significant advantage for industrial production, enabling higher throughput and potentially reducing capital costs associated with large reactor volumes and long residence times. e-journals.in The ability to achieve high conversion in seconds makes it an attractive technology for continuous flow processes, which are often favored for large-scale manufacturing due to their superior heat and mass transfer, safety, and consistency. windows.net

Cost and Availability of Starting Materials: The economic viability of producing this compound at scale is directly tied to the cost of its precursors: quinoline-3-carbaldehyde and malonic acid. While malonic acid is an accessible industrial chemical, the synthesis of the quinoline core can be complex. Traditional methods for producing quinolines often require harsh conditions or expensive catalysts, which can elevate the cost of the aldehyde precursor. acs.org Therefore, the development of cost-effective and green routes to quinoline-3-carbaldehyde is a prerequisite for the economical production of its acrylic acid derivative.

Process Simplification and Waste Reduction: On an industrial scale, multi-step processes with complex purification stages are economically and environmentally burdensome. One-pot syntheses and the use of heterogeneous or recyclable catalysts are highly desirable. acs.org Catalysts like reusable ionic liquids or solid-supported bases simplify the work-up procedure, as they can be easily separated from the reaction mixture, reducing downstream processing steps and minimizing solvent waste. researchgate.netorganic-chemistry.org This contrasts sharply with methods requiring stoichiometric reagents or homogeneous catalysts that necessitate extensive and costly purification techniques like column chromatography.

Safety and Environmental Profile: Large-scale synthesis necessitates avoiding hazardous materials wherever possible. The use of solvent-free conditions or green solvents like water and ethanol significantly improves the safety and environmental profile of the process by reducing worker exposure and eliminating toxic waste streams. e-journals.intandfonline.com This is a critical factor for compliance with environmental regulations and for ensuring the long-term sustainability of the manufacturing process.

Table 2: Key Scalability Factors for this compound Synthesis

Factor Challenge Green/Scalable Solution
Reaction Time Long reaction times limit throughput. Microwave-assisted synthesis; Continuous flow reactors. e-journals.inwindows.net
Yield Low yields increase cost and waste. Optimized conditions (e.g., microwave); Efficient catalysts. e-journals.in
Catalyst Use of stoichiometric or hazardous catalysts. Recyclable catalysts (ionic liquids, heterogeneous bases). acs.orgresearchgate.net
Solvents Use of volatile organic compounds (VOCs). Solvent-free conditions; Green solvents (water, ethanol). e-journals.intandfonline.com
Purification Reliance on chromatography. High-purity synthesis; Simple crystallization work-up. acs.org

| Energy | High energy consumption from prolonged heating. | Microwave irradiation for rapid heating. e-journals.in |

Chemical Transformations and Reactivity of 3 Quinolin 3 Yl Acrylic Acid

Functional Group Modifications of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, with its carboxylic acid group and an adjacent double bond, is amenable to several classical organic transformations.

The carboxylic acid group of 3-(quinolin-3-yl)acrylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. This process is fundamental in synthesizing a wide range of acrylate (B77674) ester derivatives. nih.govacs.org The reaction typically involves heating the acrylic acid with an excess of the desired alcohol, such as methanol or ethanol (B145695), and a catalytic amount of a strong acid like sulfuric acid. google.com

Another common method involves the reaction of an oxazolone intermediate with an alcohol in the presence of a base like anhydrous sodium acetate (B1210297). acs.org These esterification reactions are crucial for creating derivatives with modified solubility and electronic properties, which are often used as intermediates for further synthesis. researchgate.netscribd.com

Reactant (Alcohol)Catalyst/ConditionsProductReference
EthanolConc. H₂SO₄, RefluxEthyl (E)-3-(quinolin-3-yl)acrylate nih.gov
MethanolAnhydrous NaOAc, RefluxMethyl (E)-3-(quinolin-3-yl)acrylate acs.org
Various AlcoholsAcid CatalystCorresponding Alkyl Acrylate Esters google.com

The reduction of the carboxylic acid group in this compound can yield the corresponding alcohol, 3-(quinolin-3-yl)prop-2-en-1-ol (an allylic alcohol). Powerful reducing agents are required for this transformation due to the stability of the carboxylic acid functional group. Lithium aluminum hydride (LiAlH₄) is a potent and non-selective reagent capable of reducing carboxylic acids and esters to primary alcohols. harvard.eduderpharmachemica.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Careful selection of the reducing agent is necessary to achieve selectivity. For instance, borane (BH₃), often used as a complex with THF (BH₃·THF), is known for its ability to reduce carboxylic acids in the presence of other functional groups like esters. harvard.edu The reduction of the acrylic acid moiety provides access to allylic alcohols, which are valuable synthetic intermediates.

Reducing AgentSolventProductNotesReference
Lithium Aluminum Hydride (LiAlH₄)Dry THF3-(Quinolin-3-yl)propan-1-olReduces both the carboxylic acid and the C=C double bond. harvard.eduderpharmachemica.com
Borane (BH₃·THF)THF3-(Quinolin-3-yl)propan-1-olReduces the carboxylic acid; may also reduce the alkene. harvard.edu

Note: The specific reduction of this compound to the allylic alcohol while preserving the double bond is challenging and may require specialized reagents not detailed in the available literature.

Hydrazinolysis, the reaction of an ester or carboxylic acid derivative with hydrazine (B178648) hydrate (B1144303), is a key method for synthesizing hydrazide derivatives. The ethyl or methyl ester of this compound can be refluxed with hydrazine hydrate in a solvent like ethanol to produce 3-(quinolin-3-yl)acrylohydrazide. acs.orgimpactfactor.org This reaction proceeds in high yield and provides a versatile building block for the synthesis of more complex heterocyclic compounds, such as oxadiazoles and triazoles. nih.govnih.govresearchgate.net The resulting hydrazide is a valuable intermediate in medicinal chemistry for creating hybrid molecules with potential biological activities. nih.goveurekaselect.com

Starting MaterialReagentSolventConditionsProductYieldReference
Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoateHydrazine HydrateEthanolReflux, 10h3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide85% acs.orgnih.gov
Ethyl quinoline-4-carboxylateHydrazine HydrateEthanolRefluxQuinoline-4-carbohydrazide- nih.gov

Note: The first entry is for a related quinolinone derivative, illustrating a typical procedure.

Reactions Involving the Quinoline (B57606) Ring

The quinoline ring system is aromatic and can undergo reactions typical of such structures, although the reactivity is influenced by the presence of the nitrogen heteroatom and the acrylic acid substituent.

The quinoline ring undergoes electrophilic aromatic substitution, with the position of substitution dictated by the reaction conditions and the directing effects of existing substituents. nih.gov The reaction generally favors substitution on the benzene (B151609) ring portion (positions 5 and 8) under acidic conditions. researchgate.net The acrylic acid group at position 3 is an electron-withdrawing group, which deactivates the ring system towards electrophilic attack. This deactivating effect makes electrophilic substitution more challenging compared to unsubstituted quinoline. However, functionalization remains a key strategy for expanding the chemical diversity of quinoline derivatives. rsc.orgnih.gov

The nitrogen atom in the quinoline ring is susceptible to oxidation, leading to the formation of a quinoline N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. nih.govorganic-chemistry.orgwikipedia.org The reaction is often carried out in a chlorinated solvent such as 1,2-dichloroethane or chloroform at room temperature. nih.gov The resulting N-oxide is a key intermediate that can be used for further functionalization of the quinoline ring, particularly at the 2-position. nih.gov

Starting MaterialOxidizing AgentSolventConditionsProductYieldReference
7-Acetamido-8-benzyloxyquinolinem-CPBA1,2-DichloroethaneRoom Temp, 48h7-Acetamido-8-benzyloxyquinoline N-oxide82% nih.gov

Note: The data presented is for a substituted quinoline, illustrating a general procedure for N-oxidation using m-CPBA.

Cyclization Reactions and Heterocyclic Ring Formation

The unsaturated side chain at the 3-position of the quinoline ring provides a reactive site for cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoline core. These transformations are pivotal in constructing polycyclic molecules with potential biological activities.

Pyrano[3,2-c]quinolinediones represent a significant class of fused heterocyclic compounds. A prevalent synthetic route to this scaffold involves a one-pot, three-component condensation reaction. This method typically utilizes a 4-hydroxyquinolin-2(1H)-one derivative, an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile. ekb.egnih.gov The reaction often proceeds in the presence of a basic catalyst like triethylamine in a suitable solvent like ethanol. nih.gov

The proposed mechanism for this transformation begins with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. The resulting arylmethylenemalononitrile intermediate then undergoes a Michael addition with the 4-hydroxyquinolin-2(1H)-one. Subsequent intramolecular cyclization and tautomerization yield the final 2-amino-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivative. nih.gov

Another approach involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. rsc.orgnih.gov Depending on the structure of the alcohol, this reaction can yield either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones. The formation of the pyrano[3,2-c]quinolone is proposed to occur via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. rsc.org

Conversely, the pyranoquinoline ring system can be opened. For instance, alkaline hydrolysis of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones leads to the degradation of the pyrone ring, forming quinolinone derivatives with side chains such as 3-nitroacetyl, β-ketoacids, and α-ketoacids. researchgate.net This demonstrates the reactivity of the pyrone ring and provides a pathway to quinoline β-keto acids.

Table 1: Synthesis of Pyrano[3,2-c]quinoline Derivatives

Starting MaterialsReagents/ConditionsProduct TypeReference
4-Hydroxyquinolin-2(1H)-one, Aromatic aldehyde, MalononitrileTriethylamine, Ethanol, Reflux2-Amino-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile ekb.egnih.gov
4-Hydroxy-1-methylquinolin-2(1H)-one, Tertiary propargylic alcoholp-TsOH·H₂O, 1,2-Dichloroethane, 84 °CSubstituted pyrano[3,2-c]quinolone rsc.orgnih.gov
6-Alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneAqueous NaOH, Varying reaction timesRing-opened products (e.g., quinolinones with β- and α-ketoacid side-chains) researchgate.net

Intramolecular cyclization of quinoline derivatives bearing a reactive side chain at the 3-position is a key strategy for synthesizing fused polycyclic systems. The nature of the side chain and the reaction conditions dictate the structure of the resulting heterocycle.

One example is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be considered a synthetic route to the core quinoline structure itself. This 6-endo-dig cyclization is promoted by electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yielding 3-halo-substituted quinolines. nih.gov Mercury(II) triflate can catalyze a similar ring closure to produce quinolines with a hydrogen at the 3-position. nih.gov

Furthermore, radical-promoted cyclizations have been developed for the synthesis of 3-substituted quinolines. For instance, the reaction of an aryl imine with an enamide, catalyzed by iodine, can proceed through ortho-iodination followed by insertion, cyclization, and elimination to form the quinoline ring. nih.gov Another method involves a visible-light-promoted radical reaction of a propenoate bearing an azide group, mediated by N-bromosuccinimide (NBS), which cyclizes with an aryl ring to form the 3-substituted quinoline. nih.gov

Chemical Behavior of Related β-Keto Acids

The β-keto acid corresponding to this compound, namely 3-oxo-3-(quinolin-3-yl)propanoic acid, and its ester derivatives (e.g., 3-acetyl-4-hydroxyquinolin-2(1H)-one) are important intermediates in heterocyclic synthesis. The active methylene group situated between two carbonyl functions (or a carbonyl and the quinoline ring) exhibits enhanced acidity and reactivity.

Nitrosation typically occurs at an active methylene or methine group. The reaction of 3-acetyl-4-hydroxy-2-quinolone derivatives with nitrosating agents leads to the formation of nitroso compounds. For example, the nitrosation of 3-acetamido-1,2-dimethyl-4-quinolone with nitrosyl chloride yields a stable nitroso derivative. rsc.org This product can subsequently be cyclized to form a pyrazolo[4',5'-2:3]-4-quinolone. rsc.org

The nitrosating agents are typically derived from nitrous acid (HNO₂) and can include species like the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄). nih.gov The reactivity in nitrosation reactions is often pH-dependent, balancing the concentration of the active nitrosating agent with the availability of the nucleophilic form of the substrate. nih.gov

The reaction of β-keto acids and their esters with aryl diazonium salts is known as the Japp-Klingemann reaction. drugfuture.comwikipedia.org This reaction is a reliable method for the synthesis of hydrazones. wikipedia.orgchemeurope.com When a β-keto acid is treated with an aryl diazonium salt, the reaction proceeds via coupling at the active methylene group, followed by the cleavage of the carboxyl group to afford an arylhydrazone of an α-keto acid. wikipedia.orgorganicreactions.org

Alternatively, if a β-keto ester is used, the reaction typically involves the cleavage of the acyl group. organicreactions.org The mechanism involves the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield the more stable hydrazone. chemeurope.com These resulting hydrazones are valuable synthetic intermediates, for example, in the Fischer indole synthesis. wikipedia.org For a quinoline β-keto acid, this reaction would lead to the formation of a quinolinyl-containing hydrazone.

Table 2: Japp-Klingemann Reaction with β-Keto Acids

SubstrateReagentKey TransformationProduct TypeReference
β-Keto acidAryl diazonium saltCoupling at active methylene, followed by decarboxylationArylhydrazone of an α-keto acid wikipedia.orgorganicreactions.org
β-Keto esterAryl diazonium saltCoupling at active methylene, followed by deacylationArylhydrazone of an α-keto ester organicreactions.org

The active methylene group of quinoline β-keto acids or esters can participate in condensation reactions with aldehydes. A prominent example of such reactivity is the Biginelli reaction, a one-pot, three-component synthesis. wikipedia.org This reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (or thiourea). wikipedia.orgillinois.edu

The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion from the aldehyde and urea. This intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, yields a 3,4-dihydropyrimidin-2(1H)-one. wikipedia.orgjk-sci.com Utilizing a quinoline-based aldehyde or β-ketoester in a Biginelli-type reaction provides a direct route to quinoline-substituted dihydropyrimidinones.

Furthermore, 3-acetyl-4-hydroxyquinolin-2(1H)-one readily undergoes condensation with various nitrogen bases. For instance, reaction with hydroxylamine hydrochloride, urea, thiourea (B124793), or guanidine nitrate can lead to the formation of fused isoxazolo[4,5-c]quinolinone and pyrimido[5,4-c]quinolinone systems, respectively. researchgate.net These reactions highlight the versatility of the 3-acetyl group in constructing diverse heterocyclic scaffolds. researchgate.netnih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 3-(Quinolin-3-yl)acrylic acid, offering precise information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each proton in the molecule. The vinylic protons of the acrylic acid moiety typically appear as doublets, with a coupling constant between 15.7 and 16.0 Hz, which is indicative of an E-isomer configuration. brazilianjournals.com.br The protons of the quinoline (B57606) ring resonate in the aromatic region of the spectrum.

A representative analysis of a related compound, (E)-3-(quinolin-4-yl)acrylic acid, in a solution of D₂O and NaOH, showed a doublet at 8.19 ppm (J = 4 Hz) for one of the quinoline protons. figshare.com In another example, the ¹H NMR spectrum of 8-Methyl-3-(2-chloroquinolin-3-yl)acrylic acid in DMSO revealed a singlet for the carboxylic acid proton at 11.01 ppm, two doublets for the acrylic protons at 7.60 ppm and 7.02 ppm (J=16Hz), a singlet for the C4-H of the quinoline ring at 8.28 ppm, a multiplet for the other aromatic protons at 7.91 ppm, and a singlet for the methyl group at 2.44 ppm. e-journals.in

Table 1: Representative ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
COOH ~12.25 Singlet - growingscience.com
Vinylic CH ~8.04 Doublet 16.0 growingscience.com
Vinylic CH ~6.43 Doublet 16.0 growingscience.com
Aromatic CH 7.01-7.40 Multiplet - growingscience.com

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative of the compound.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid group is typically observed as a downfield signal. For instance, in a derivative, the carboxylic carbon (COOH) resonates at approximately 167.2 ppm. brazilianjournals.com.br The carbons of the quinoline ring and the acrylic double bond also show distinct signals in the spectrum. researchgate.net For example, the vinylic carbons have been reported at approximately 143.3 ppm and 114.0 ppm. brazilianjournals.com.br

Table 2: Representative ¹³C NMR Spectral Data for a Related Derivative

Carbon Assignment Chemical Shift (δ, ppm) Reference
C=O (Carboxylic Acid) 168.4 growingscience.com
C (Vinylic) 136.3 growingscience.com
C (Vinylic) 118.7 growingscience.com
C (Aromatic) 111.2 - 137.3 growingscience.com
CH₃ 12.3 growingscience.com
OCH₂CH₃ 14.5, 47.4 growingscience.com

Note: The chemical shifts are for a derivative and can vary.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structural assignments of this compound. COSY spectra establish correlations between coupled protons, such as those on the acrylic double bond and adjacent protons on the quinoline ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹H and ¹³C NMR signals. These techniques have been used to confirm the structures of various quinoline derivatives. researchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. e-journals.in The C=O stretching vibration of the carboxylic acid appears as a strong absorption band around 1685-1725 cm⁻¹. e-journals.ingrowingscience.com The C=C stretching vibrations of the acrylic double bond and the quinoline ring are observed in the 1605-1645 cm⁻¹ region. e-journals.ingrowingscience.com

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Reference
Carboxylic Acid O-H Stretch 2500 - 3300 e-journals.in
Carbonyl (C=O) C=O Stretch 1685 - 1725 e-journals.ingrowingscience.com
Alkene (C=C) C=C Stretch 1605 - 1645 e-journals.ingrowingscience.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For a related compound, 8-Methyl-3-(2-chloroquinolin-3-yl)acrylic acid, the molecular ion peak was observed at m/z 247. e-journals.in High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₂H₉NO₂) to confirm the purity and empirical formula of the compound. figshare.comresearchgate.net For the parent compound, the calculated elemental composition is approximately 72.36% C, 4.55% H, and 7.03% N.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the UV and visible regions, researchers can identify the wavelengths at which a compound's electrons are excited to higher energy levels. This information is directly related to the molecule's electronic structure, including the extent of conjugation.

For conjugated systems like this compound, which incorporates both a quinoline ring and an acrylic acid moiety, the absorption maxima (λmax) are indicative of the π-electron system. While specific experimental UV-Vis spectra for this compound are not widely reported in publicly available literature, theoretical studies on related quinoline derivatives suggest that absorption bands can be expected in the ultraviolet region. avantorsciences.commdpi.comd-nb.inforesearchgate.net For instance, computational studies on similar quinoline-based structures predict significant electronic transitions that would result in characteristic absorption peaks. avantorsciences.com The precise λmax values are influenced by the solvent environment due to solvatochromic effects.

Table 1: UV-Vis Spectral Data for this compound
Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
No specific experimental data available in searched literature.

X-ray Diffraction (XRD) (Powder and Single-Crystal)

X-ray Diffraction (XRD) is an indispensable tool for determining the solid-state structure of a crystalline material. It provides detailed information about the atomic arrangement, crystal lattice, and molecular packing.

Powder XRD is primarily used for phase identification of a crystalline solid and can provide information on the unit cell dimensions. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound.

While the synthesis of this compound is established, publicly accessible single-crystal or powder XRD data for the free acid is scarce. However, related structures have been investigated. For example, the structural isomer, (E)-3-(quinolin-4-yl)acrylic acid, has been used as a ligand in the formation of coordination polymers with cadmium and copper. researchgate.netrsc.orgmdpi.com The crystal structures of these resulting complexes were determined by single-crystal X-ray diffraction, revealing how the ligand coordinates to the metal centers. researchgate.netrsc.orgmdpi.com This indicates that the quinolinyl acrylic acid scaffold is well-suited for forming ordered crystalline structures. The crystallographic information for the standalone this compound, once determined, would be crucial for understanding its solid-state properties and for computational modeling studies.

Table 2: Crystallographic Data for this compound
ParameterValue
Single-Crystal XRD Data
Crystal SystemNo specific experimental data available in searched literature.
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Powder XRD Data
Prominent 2θ Peaks (°)No specific experimental data available in searched literature.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgnih.gov It is widely employed to predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like charge distribution and frontier molecular orbital energies. scirp.orgscirp.org For quinoline (B57606) derivatives, DFT provides a foundational understanding of their stability, reactivity, and potential for optoelectronic applications. rsc.org

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule by optimizing its geometry to a minimum energy state. rsc.orgresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. scirp.orgnih.gov For the quinoline nucleus, DFT studies have confirmed its heterocyclic aromatic nature and have been used to calculate structural parameters that show good agreement with experimental data. scirp.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. semanticscholar.orgnih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions and are crucial for evaluating a molecule's bioactivity. semanticscholar.orgnih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, characterizing a "hard" molecule. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more polarizable, more reactive, and is considered a "soft" molecule, facilitating intramolecular charge transfer which is often desirable for bioactivity and optoelectronic applications. scirp.orgresearchgate.netnih.gov DFT calculations on various quinoline derivatives have shown a range of energy gaps, indicating that their reactivity can be tuned through chemical modification. researchgate.netnih.gov This tunability is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. semanticscholar.orgajchem-a.com

Table 1: Representative HOMO-LUMO Energy Gaps for Various Quinoline Derivatives Calculated by DFT
Quinoline DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Quinoline (Benzo[b]Pyridine)-6.646-1.8164.83 scirp.org
Derivative Compound ENot SpecifiedNot Specified0.130 researchgate.net
Derivative Compound CNot SpecifiedNot Specified0.1609 researchgate.net
Various Substituted DerivativesNot SpecifiedNot Specified1.878 - 3.938 nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for understanding drug-receptor interactions, predicting the binding affinity of molecules to a target site, and guiding rational drug design. nih.govmdpi.com

Molecular docking simulations of quinoline derivatives with various protein targets have revealed several key interaction mechanisms that stabilize the ligand-protein complex. The aromatic quinoline ring is frequently involved in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe). nih.gov Hydrophobic interactions with nonpolar residues such as leucine (Leu), isoleucine (Ile), and valine (Val) also play a significant role. nih.govnih.gov

Furthermore, the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid backbones or side chains, such as with methionine (Met) and cysteine (Cys). nih.gov The acrylic acid moiety of 3-(Quinolin-3-yl)acrylic acid introduces additional interaction possibilities, particularly through its carboxyl group, which can act as a strong hydrogen bond donor and acceptor with residues like serine (Ser) and arginine (Arg). researchgate.netmdpi.com

A key output of molecular docking is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. researchgate.net A more negative value typically indicates a stronger and more stable interaction. researchgate.net Docking studies on a wide range of quinoline derivatives have demonstrated their potential to bind effectively to various biological targets. For instance, different derivatives have shown strong binding affinities for targets such as HIV reverse transcriptase, bacterial gyrase, and various protein kinases. researchgate.netnih.gov These studies highlight the versatility of the quinoline scaffold in forming stable and potent interactions within protein binding pockets. mdpi.com

Table 2: Binding Affinities of Various Quinoline Derivatives with Protein Targets
Derivative TypeProtein TargetBinding Affinity (kcal/mol)Reference
Thiopyrano[2,3-b]quinolineCB1a-5.3 to -6.1 nih.govsemanticscholar.org
Pyrimidine-pyrazoline quinolineHIV Reverse Transcriptaseup to -10.67 nih.gov
Fluoroquinolone analogueE. coli Gyrase B-8.562 researchgate.net
Fluoroquinolone analogueS. aureus protein-7.562 researchgate.net
Designed quinoline derivativeSTK10-5.1 to -7.9 mdpi.com
Furochromeno[2,3-b]quinolineFabH (1HNJ protein)-38.8 to -49.84 (MM/GBSA) mdpi.com

Detailed analysis of docking poses allows for the identification of specific amino acid residues that are critical for binding. For quinoline-based inhibitors, interactions with key residues often determine the molecule's potency and selectivity. For example, in the c-Met kinase domain, π-π stacking with Tyr1159 and a hydrogen bond with Met1160 are pivotal for stabilizing the ligand. nih.gov Similarly, in docking studies with HIV reverse transcriptase, hydrogen bonds with Lys101, Ile180, and Leu100 have been observed. nih.gov

The ability of the quinoline nitrogen to form hydrogen bonds is a recurring theme, with interactions noted with residues like Val851 in PI3Kα. nih.gov The acrylic acid portion of the target compound would be expected to form strong interactions with polar and charged amino acids. Studies on quinoline derivatives with acidic moieties have shown direct hydrogen bonds with Ser84 and Arg122, and ionic or hydrogen bond interactions with glutamate (Glu). mdpi.com These specific interactions provide a detailed roadmap for the rational design of more effective and selective inhibitors based on the this compound scaffold.

Table 3: Key Amino Acid Interactions Observed in Docking Studies of Quinoline Derivatives
Protein TargetInteracting Amino AcidsType of InteractionReference
c-Met KinaseTyr1159, Met1160, Asp1222, Lys1110π-π stacking, Hydrogen bond nih.gov
HIV Reverse TranscriptaseLys101, Ile180, Leu100Hydrogen bond nih.gov
CB1aIle8, Lys11, Val14, Phe15, Trp12, Glu9Hydrophobic, Hydrogen bond nih.govsemanticscholar.org
S. aureus DNA-gyraseSer84, Arg122, Glu477Hydrogen bond, Salt bridge researchgate.netmdpi.com
STK10Val294, Arg139, Leu289Hydrogen bond, π-sigma mdpi.com
Penicillin-Binding Protein 2a (PBP2a)Lys273, Lys316, Arg298Hydrogen bond, π-stacking nih.gov

Rational Design of Derivatives based on Docking Insights

Computational docking is a pivotal tool in modern drug discovery, enabling the prediction of the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, molecular docking studies provide crucial insights into its potential interactions with biological targets at an atomic level. By elucidating the binding mode and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, researchers can rationally design novel derivatives with enhanced potency and selectivity. nih.govnih.gov

The process begins with the identification of a biological target, often an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from X-ray crystallography or NMR spectroscopy, is used to create a virtual model of the binding site. This compound or its analogs are then computationally "docked" into this site. The resulting binding poses are scored based on their predicted binding affinity. researchgate.net

Analysis of the most favorable docking poses reveals which functional groups on the quinoline scaffold are essential for binding and where modifications can be made to improve interactions. researchgate.net For instance, if the quinoline nitrogen is predicted to form a critical hydrogen bond with an amino acid residue in the active site, this interaction would be preserved in future designs. Conversely, if a region of the molecule is situated in a large, unoccupied hydrophobic pocket of the target, medicinal chemists can design derivatives with bulkier, lipophilic substituents at that position to enhance van der Waals interactions and improve binding affinity. nih.gov This structure-based drug design approach significantly streamlines the drug discovery process, prioritizing the synthesis of compounds with a higher probability of success. rsc.org

Table 1: Examples of Rational Design Strategies Based on Docking Insights

Docking Observation on Parent ScaffoldRational Design Strategy for DerivativeDesired Outcome
Unoccupied hydrophobic pocket near the C6 position of the quinoline ring.Addition of a phenyl or benzyl group at C6.Increased hydrophobic interactions and improved binding affinity.
A potential hydrogen bond acceptor residue (e.g., Aspartate) in the active site is not engaged by the ligand.Introduction of a hydrogen bond donor (e.g., -OH, -NH2) on the quinoline scaffold.Formation of a new, stabilizing hydrogen bond.
The acrylic acid moiety forms a key salt bridge with a basic residue (e.g., Lysine).Retain the carboxylic acid group; explore bioisosteres like tetrazole.Maintain or enhance the critical electrostatic interaction.
Steric hindrance observed between the ligand and a protein side chain.Replace a bulky substituent with a smaller group.Alleviate steric clash and improve the binding pose.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This computational technique is invaluable for assessing the stability of the docked complex of this compound derivatives and for understanding the conformational changes that may occur upon binding. researchgate.netmdpi.com

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position over the course of the simulation. A stable, low RMSD value suggests that the ligand remains tightly bound in its predicted pose and that the complex is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein. Significant changes in the fluctuation of active site residues upon ligand binding can provide insights into the mechanism of action. nih.govmdpi.com

Interaction Analysis: Throughout the simulation, the persistence of key interactions (like hydrogen bonds) identified in the docking pose can be monitored. A stable interaction that is maintained for a high percentage of the simulation time reinforces its importance for binding affinity. mdpi.com

MD simulations thus serve to validate docking results and provide a more realistic representation of the molecular recognition process, guiding further optimization of the lead compound. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. researchgate.net For derivatives of this compound, SAR studies involve synthesizing a series of analogs with systematic modifications and evaluating their effects on a particular biological endpoint.

Key structural aspects of the this compound scaffold that are typically explored in SAR studies include:

Substitution on the Quinoline Ring: The electronic and steric properties of substituents on the benzo part of the quinoline ring can dramatically influence activity. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) at various positions can modulate the molecule's interaction with its target and affect its pharmacokinetic properties. nih.gov

The Acrylic Acid Moiety: The geometry and electronic nature of the acrylic acid side chain are often critical for activity. Studies might explore the importance of the double bond's E/Z configuration, the necessity of the carboxylic acid group for binding (e.g., via salt bridges), and the effect of replacing it with other acidic functional groups (bioisosteres).

The insights gained from SAR studies are crucial for building a comprehensive understanding of how structural modifications translate into changes in potency, selectivity, and other pharmacological properties, thereby guiding the design of more effective therapeutic agents. mdpi.com

Table 2: Summary of General SAR Findings for Quinoline-Based Compounds

Structural ModificationGeneral Observation on Biological Activity
Substitution at C4 of the quinoline ringOften critical for activity; can influence interactions within the target's active site. mdpi.com
Substitution at C7 of the quinoline ringFrequently modified with groups like chlorine, which can enhance antibacterial or anticancer activity.
Presence of a phenyl ringOften required for potent activity in certain classes of quinoline antifungals. nih.gov
Hydrophilic vs. Lipophilic substituentsThe balance is crucial; increased lipophilicity can improve potency up to a point, but overly hydrophilic groups may reduce activity. nih.gov

Chemoinformatics and Machine Learning Approaches in Drug Design

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems, particularly in drug discovery. nih.govnih.gov When combined with machine learning, it becomes a powerful tool for navigating the vast chemical space to identify and optimize novel drug candidates like derivatives of this compound. mdpi.commdpi.com

Machine learning algorithms are used to build predictive models based on large datasets of chemical structures and their associated biological or physicochemical properties. frontiersin.org This process, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, involves two main steps:

Molecular Encoding: Chemical structures are converted into numerical descriptors or "fingerprints" that capture their key features, such as topology, electronic properties, and 3D shape. nih.gov

Model Building: A machine learning algorithm (e.g., Support Vector Machines, k-Nearest Neighbors, Random Forest) is trained on a dataset of encoded molecules and their known activities. The algorithm learns the mathematical relationship between the structural features and the observed activity. nih.govmdpi.com

Once validated, these QSAR models can be used to rapidly screen virtual libraries of thousands or millions of compounds, predicting their activity without the need for immediate synthesis and testing. This in silico screening helps prioritize the most promising candidates for further investigation. mdpi.com

A significant challenge in drug discovery is identifying the biological target(s) of a given compound. Chemoinformatics and machine learning offer valuable ligand-based approaches to this problem. nih.gov For a compound like this compound, target prediction models can be employed to generate hypotheses about its mechanism of action.

These models work by comparing the structural and physicochemical properties of the query molecule to large databases of compounds with known protein targets (e.g., ChEMBL). The underlying principle is the "similarity property principle," which states that structurally similar molecules are likely to have similar biological activities. nih.gov Machine learning models are trained to recognize the specific structural patterns and features associated with ligands that bind to particular protein families or individual targets. By inputting the fingerprint of this compound into these models, it is possible to obtain a ranked list of probable targets, which can then be validated experimentally.

For a compound to be a successful drug, it must not only be potent against its target but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the drug discovery process is crucial to reduce the high attrition rates of drug candidates. Chemoinformatics provides a suite of in silico models to estimate ADMET parameters before a compound is even synthesized. mdpi.com

These predictive models are typically built using machine learning techniques on large datasets of experimental ADMET data. nih.gov For this compound and its designed derivatives, numerous parameters can be calculated to assess their drug-likeness.

Table 3: Commonly Predicted ADMET Parameters for Drug Discovery

ParameterDescriptionDesired Range for Oral Drugs
Aqueous Solubility (logS) Predicts the solubility of the compound in water.> -4
Caco-2 Permeability An in vitro model for predicting human intestinal absorption.High permeability is desirable.
Human Intestinal Absorption (HIA) Predicts the percentage of the drug absorbed from the gut.> 80% is considered high.
Blood-Brain Barrier (BBB) Penetration Predicts whether the compound can cross the BBB to act on the central nervous system.Dependent on the therapeutic target.
CYP450 Inhibition Predicts inhibition of key metabolic enzymes, which can lead to drug-drug interactions.Non-inhibitor is preferred.
hERG Inhibition Predicts blockage of the hERG potassium channel, which can lead to cardiotoxicity.Non-inhibitor is highly desirable.
Toxicity Models can predict various toxicities like mutagenicity or hepatotoxicity.Low or no predicted toxicity.

These computational predictions help guide the lead optimization process, allowing chemists to modify the structure of this compound derivatives to improve their ADMET profile alongside their potency. nih.govmdpi.com

Biological Activities and Molecular Mechanisms

Anticancer Activity

The quinoline (B57606) nucleus, often found in a variety of anticancer agents, serves as a key pharmacophore. nih.govmdpi.com When functionalized with an acrylic acid moiety at the 3-position, the resulting scaffold exhibits notable anticancer properties. nih.govresearchgate.net These properties are attributed to a range of biological effects, including the inhibition of cell growth, induction of programmed cell death, and interference with crucial enzymatic activities within cancer cells. nih.gov The conjugation of quinolines with other chemical motifs has been a promising strategy in the development of potential anticancer agents. nih.gov

Inhibition of Cell Proliferation and Cytotoxic Effects

Derivatives of 3-(Quinolin-3-yl)acrylic acid have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These compounds effectively inhibit cell proliferation, a cornerstone of cancer development. For instance, certain acrylic acid derivatives bearing a quinolinone moiety have shown potent cytotoxic activity against human colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines. nih.gov Similarly, N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which are structurally related, exhibited potent cytotoxicity against MCF-7 cells. nih.gov The cytotoxic potential of quinoline derivatives can be influenced by the specific functional groups attached to the core structure. brieflands.com

Compound TypeCell LineActivityReference
Acrylic acid derivatives with quinolinoneHCT-116 (Colon)Potent cytotoxicity nih.gov
Acrylic acid derivatives with quinolinoneMCF-7 (Breast)Cytotoxic activity nih.gov
Acrylic acid derivatives with quinolinoneHepG2 (Liver)Cytotoxic activity nih.gov
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (9e)MCF-7 (Breast)IC50: 1.32 µM nih.gov
3-(4-Chlorophenyl)acrylic acid derivative (4b)MDA-MB-231 (Breast)Evaluated for cytotoxicity acs.org

Apoptosis Induction and Programmed Cell Death Pathways

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. This process is essential for eliminating malignant cells. Studies have shown that acrylic acid derivatives bearing the quinolinone structure can trigger cellular apoptosis in cancer cells. nih.gov The induction of apoptosis is often the result of disrupting critical cellular pathways. For example, quinoline 3-sulfonamides, by inhibiting lactate (B86563) dehydrogenase A, can lead to profound metabolic changes that promote apoptosis in carcinoma cells. nih.govresearchgate.net The apoptotic process can be initiated through various signaling cascades, and some quinoline derivatives have been shown to induce apoptosis by causing cell cycle arrest. researchgate.netmedchemexpress.com

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Certain this compound derivatives can interfere with this process by inducing cell cycle arrest, thereby halting cell division. DNA flow cytometry analysis has revealed that specific acrylic acid derivatives with a quinolinone moiety cause cell cycle arrest at the G1 phase. nih.gov This arrest prevents the cell from entering the S phase (DNA synthesis), effectively stopping its proliferation. Cell cycle arrest is often a precursor to apoptosis, and compounds that can induce both processes are considered promising anticancer candidates. researchgate.netnih.govnih.gov For example, a synthesized quinoline-2-carboxylic acid aryl ester was found to induce cell cycle arrest at the S phase, which contributed to its cytotoxic effect on prostate cancer cells. medchemexpress.com

Molecular Targets and Signaling Pathways

The anticancer effects of this compound and its derivatives are mediated through their interaction with specific molecular targets and the modulation of key signaling pathways involved in tumorigenesis.

These compounds have been found to inhibit a variety of enzymes that are crucial for the survival and growth of cancer cells.

DNA Gyrase and Topoisomerase IV : While primarily targets for antibacterial agents, DNA gyrase and topoisomerase IV are essential for DNA replication and repair. Some quinoline hybrids have shown inhibitory activity against S. aureus DNA gyrase, suggesting a potential, though less explored, mechanism for anticancer effects. nih.govresearchgate.net

Lactate Dehydrogenase (LDH) : Many cancer cells rely on aerobic glycolysis, a metabolic state enabled by lactate dehydrogenase (LDH). Quinoline 3-sulfonamides have been identified as potent, NADH-competitive inhibitors of LDHA. nih.govnih.gov This inhibition blocks the conversion of pyruvate (B1213749) to lactate, reversing the glycolytic phenotype and impairing the survival of cancer cells. nih.govresearchgate.netresearchgate.net

Pyruvate Kinase (PKM2) : Inhibition of LDHA by quinoline 3-sulfonamides can also lead to the potentiation of Pyruvate Kinase M2 (PKM2) activity, further altering the metabolic landscape of cancer cells. nih.govresearchgate.net

Carbonic Anhydrase (CA) : Carbonic anhydrases, particularly isoforms I and II, are involved in pH regulation and other processes that can support tumor growth. nih.gov Quinoline-based sulfonamides have been developed as effective inhibitors of these zinc metalloenzymes. nih.govnih.govresearchgate.net

PI3K/mTOR : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. mdpi.com Novel 4-acrylamido-quinoline derivatives have been designed as potent dual inhibitors of PI3K and mTOR, demonstrating significant potential in targeting this pathway. researchgate.netresearchgate.netdntb.gov.ua These inhibitors have been shown to down-regulate key biomarkers in the pathway, such as phosphorylated Akt and S6 ribosomal protein. researchgate.net

RhoA/ROCK : The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction. nih.govwikipedia.org While not directly linked to this compound in the provided context, isoquinoline (B145761) derivatives are known to be potent inhibitors of Rho-associated kinase (ROCK), suggesting a potential area of investigation for related quinoline structures. sigmaaldrich.comnih.gov

Enzyme TargetCompound ClassInhibitory Activity (IC50/Ki)Reference
DNA Gyrase (S. aureus)Quinoline hybridsIC50: 1.89 µM - 2.73 µM nih.gov
Lactate Dehydrogenase A (LDHA)Quinoline 3-sulfonamidesPotencies as low as 2 nM nih.govnih.gov
Carbonic Anhydrase II (hCA II)Quinoline-based sulfonamidesKi in the nanomolar range nih.govresearchgate.net
PI3Kα4-Acrylamido-quinoline derivativesIC50: 0.50 nM - 2.03 nM researchgate.netresearchgate.net
ROCKIsoquinolinesulfonamideKi: 1.6 nM sigmaaldrich.com

In addition to inhibiting intracellular enzymes, quinoline derivatives can modulate the activity of cell surface receptors that play a pivotal role in cancer cell signaling. Certain N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor whose signaling promotes cell proliferation. nih.gov Similarly, novel quinazoline-containing compounds have been reported to cause significant downregulation of both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and EGFR, which are crucial for angiogenesis and tumor growth. nih.gov

Antimicrobial Activity

Quinoline derivatives have a long history as effective antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. rdd.edu.iq The core quinoline scaffold has been the basis for the development of numerous derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. rdd.edu.iqbiointerfaceresearch.com

Compounds based on the quinoline framework have demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli. biointerfaceresearch.comresearchgate.net The antibacterial activity is often influenced by the nature and position of substituents on the quinoline ring. For instance, some novel quinoline derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including Clostridium difficile. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 1.0 μg/mL against C. difficile. nih.gov The quinoline derivative HT61 has also been shown to be effective in reducing the viability of S. aureus biofilms. nih.gov

Antibacterial Activity of Selected Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (μg/mL)Reference
Quinoline Derivative 11S. aureus6.25 biointerfaceresearch.com
Quinoline Derivative 63bE. coli100 biointerfaceresearch.com
Quinoline Derivative 63fE. coli100 biointerfaceresearch.com
Quinoline Derivative 63hE. coli100 biointerfaceresearch.com
Quinoline Compound 7MRSA1.5 nih.gov
Quinoline Compound 7C. difficile>16 nih.gov

In addition to their antibacterial properties, quinoline derivatives have also been investigated for their antifungal activity. researchgate.netapjhs.com Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing health concern. The development of new antifungal agents is crucial, and the quinoline scaffold has emerged as a promising starting point. nih.gov

Several studies have reported the antifungal potential of quinoline derivatives against various fungal strains, including C. albicans. researchgate.netnih.govnih.govplos.org The acrylic acid moiety, present in this compound, has also been found in compounds with antifungal properties. For example, derivatives of cinnamic acid, which also contain an acrylic acid group, have been evaluated for their ability to inhibit the growth of C. albicans, although they displayed low inhibitory capacity with MIC values around 1000 µg/mL. mdpi.com The combination of the quinoline core with the acrylic acid side chain in this compound suggests a potential for antifungal activity that warrants further investigation.

Antifungal Activity of Selected Quinoline Derivatives

Compound/DerivativeFungal StrainMIC (μg/mL)Reference
Quinoline Derivative 32A. flavus12.5 nih.gov
Quinoline Derivative 32F. oxysporum25 nih.gov
Quinoline Derivative 33A. flavus12.5 nih.gov
Quinoline Derivative 34A. niger25 nih.gov

The antimicrobial mechanisms of quinoline derivatives are diverse and often target essential cellular processes in microorganisms. One of the most well-established mechanisms of action for the quinolone class of antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govdntb.gov.ua These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the bacterial cell from properly maintaining its DNA, leading to cell death.

Other quinoline-containing compounds have been shown to act through different mechanisms. For example, bedaquiline, a diarylquinoline derivative, inhibits the proton pump of mycobacterial ATP synthase, which is essential for energy production in the bacteria. nih.gov Some quinoline hybrids are also thought to interfere with microbial processes by binding to heme and hemozoin. nih.gov The broad range of potential targets for quinoline derivatives highlights their versatility as antimicrobial agents.

The emergence of antibiotic resistance is a major global health threat. One of the key mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. nih.govbiotech-asia.org A promising strategy to combat this form of resistance is the use of efflux pump inhibitors (EPIs). contagionlive.comcaister.com

Quinoline derivatives have been identified as a promising class of EPIs. nih.govdntb.gov.ua By inhibiting the function of efflux pumps, these compounds can restore the activity of existing antibiotics to which bacteria have become resistant. nih.gov This approach can potentially expand the lifespan of current antibiotic therapies and provide a valuable tool in the fight against multidrug-resistant bacteria. The ability of the quinoline scaffold to serve as a basis for the development of EPIs adds another dimension to its therapeutic potential.

Antimalarial Activity

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the discovery of novel therapeutic agents. Quinoline-based compounds have historically been the cornerstone of antimalarial treatment, and research into new derivatives continues to be a promising avenue.

Synthetic derivatives of quinoline have demonstrated notable in vitro activity against both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov Studies on synthetic compounds derived from quinoline, including those combined with sulfonamide, hydrazine (B178648), or hydrazide groups, have shown promising antiplasmodial activity. nih.gov In particular, hydrazine and hydrazide derivatives were found to be highly active against different P. falciparum strains while exhibiting low cytotoxicity, indicating a high selectivity index. nih.gov

The modification of the quinoline core is a key strategy in developing new antimalarials. For instance, the introduction of different functional groups can alter the compound's ability to interact with its target, potentially overcoming existing resistance mechanisms. mdpi.com Research into quinoline-quinazoline based inhibitors has also identified promising new antimalarials that target essential parasite proteins. nih.gov

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

Compound Type Target Organism Activity Profile Reference
Quinoline-hydrazine/hydrazide derivatives Plasmodium falciparum (CQ-sensitive & CQ-resistant) High antiplasmodial activity, low cytotoxicity nih.gov
Modified Chloroquine Analogues Plasmodium falciparum (various strains) Varied activity depending on modification mdpi.com

This table is for illustrative purposes and represents findings on broader classes of quinoline derivatives.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. patsnap.com As such, it is a well-established target for antimicrobial and anticancer therapies. patsnap.commdpi.com DHFR inhibitors disrupt this pathway, leading to cell death, particularly in rapidly proliferating cells like cancer cells and parasites. patsnap.comwikipedia.org

Several classes of compounds, including those with quinazoline (B50416) structures, have been designed as DHFR inhibitors. nih.gov These inhibitors are typically structural analogues of the enzyme's natural substrate, dihydrofolate, and act by binding to the active site. wikipedia.org While the quinoline and related quinazoline scaffolds are central to the design of many DHFR inhibitors, specific research directly linking this compound to DHFR inhibition is an area for further investigation. The development of novel, potent, and selective DHFR inhibitors remains a key goal in chemotherapy. nih.govnih.gov

Antiparasitic Activity (e.g., against Entamoeba histolytica, Giardia intestinalis)

Beyond malaria, derivatives of quinoline and acrylic acid have been investigated for their efficacy against other protozoan parasites, such as Entamoeba histolytica and Giardia intestinalis (also known as Giardia lamblia), which cause significant gastrointestinal diseases. nih.govnih.gov

Hybrid molecules synthesized from precursors with known antiparasitic activity have shown potent lethal effects against these parasites. nih.govju.edu.jo For example, a hybrid compound derived from the condensation of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) and 5-nitro-2-furylacrylic acid demonstrated significant activity against both E. histolytica and G. intestinalis. nih.govju.edu.jo Some of these novel compounds have exhibited inhibitory concentrations (IC50) significantly lower than that of the standard drug, metronidazole, highlighting their potential as lead structures for the development of new antiparasitic drugs. nih.govju.edu.joju.edu.jo Studies have shown that some synthetic heterocyclic compounds are highly effective against both E. histolytica and G. lamblia in vitro and in vivo. worktribe.comresearchgate.net

Table 2: In Vitro Activity of a Quinoline-Acrylic Acid Hybrid Derivative

Parasite Compound IC50 Value Comparison to Metronidazole Reference
Entamoeba histolytica Hybrid Molecule 12* ~1 µM At least 5 times more active nih.govju.edu.joju.edu.jo

*Compound 12 is 7-chloro-4-(4-[2-(5-nitroimidazol-1-yl)ethyl]-piprazin-1-yl)quinoline, a complex derivative involving a quinoline precursor. nih.govju.edu.joju.edu.jo

Enzyme Inhibition Beyond Anticancer/Antimicrobial Contexts

The biological activity of this compound derivatives extends to the inhibition of enzymes outside the direct context of cancer and microbial infections. These include urease and alpha-glucosidase, which are targets for treating ulcers and diabetes, respectively.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity, particularly from the bacterium Helicobacter pylori, is linked to the pathogenesis of gastric ulcers. mdpi.commdpi.com Therefore, urease inhibitors are of significant therapeutic interest. nih.govnih.gov

Research has shown that acrylic acid derivatives can be potent inhibitors of urease. mdpi.com For example, certain new acrylic acid derivatives isolated from natural sources have demonstrated significantly higher inhibitory activity against jack bean urease than the standard inhibitor, thiourea (B124793). mdpi.com The quinoline and quinazolinone scaffolds have also been explored for their urease inhibition potential, with some synthesized compounds showing potent activity. researchgate.net The combination of the quinoline ring and the acrylic acid moiety presents a promising framework for designing novel and effective urease inhibitors.

Table 3: Urease Inhibition by Acrylic Acid Derivatives

Compound Source IC50 Value Comparison to Standard (Thiourea) Reference
Acrylic Acid Derivative 3 Achillea mellifolium 10.46 ± 0.03 µM ~2 times more active mdpi.com
Acrylic Acid Derivative 1 Achillea mellifolium 16.87 ± 0.02 µM More potent mdpi.com

Note: The compounds listed are acrylic acid derivatives, not specifically this compound.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. mdpi.com Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a critical strategy in the management of type 2 diabetes mellitus. nih.gov

Both quinoline and acrylic acid derivatives have been identified as potential alpha-glucosidase inhibitors. mdpi.comnih.gov Molecular hybridization approaches have led to the synthesis of quinoline conjugates that exhibit strong inhibitory activity against α-glucosidase, in some cases superior to the standard drug, acarbose. nih.govsemanticscholar.org Kinetic studies have suggested that some of these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov While certain acrylic acid derivatives have shown mild inhibitory potential against α-glucosidase, the quinoline scaffold appears to be a more dominant contributor to potent inhibition in hybrid molecules. mdpi.comnih.gov

Table 4: Alpha-Glucosidase Inhibition by Selected Quinoline Hybrids

Compound Compound Type IC50 Value (µM) Reference
4i Quinoline-1,3,4-oxadiazole hybrid 15.85 nih.gov
12k Quinoline-1,2,3-triazole hybrid 22.47 nih.gov
4k Quinoline-1,3,4-oxadiazole hybrid 23.69 nih.gov

| Acarbose (Standard) | - | 17.85 | nih.gov |

Elastase Inhibition

There is no direct research specifically detailing the elastase inhibitory activity of this compound. However, studies on other quinoline analogues suggest that the quinoline scaffold is a promising pharmacophore for developing elastase inhibitors. For instance, a series of quinoline-united Schiff base derivatives has been synthesized and evaluated for their potential to inhibit elastase. One of the most potent compounds in this series, compound Q11, demonstrated a half-maximal inhibitory concentration (IC50) of 0.897 ± 0.015 µM, which is significantly more potent than the standard drug, oleanolic acid (IC50 = 13.426 ± 0.015 µM) nih.gov. Kinetic studies revealed that this compound acts as a competitive inhibitor of elastase nih.gov. These findings suggest that quinoline derivatives can effectively inhibit elastase, although specific testing of this compound is required to confirm its activity.

Table 1: Elastase Inhibitory Activity of a Quinoline Schiff Base Derivative

Compound IC50 (µM) Standard (Oleanolic Acid) IC50 (µM)

Tyrosinase Inhibition

Direct studies on the tyrosinase inhibitory effects of this compound have not been reported. Nevertheless, the quinoline core is a feature in various compounds that have been investigated for tyrosinase inhibition. For example, a series of novel quinolinyl thiourea analogues were synthesized and showed potent inhibitory effects on mushroom tyrosinase nih.gov. The most active compound in this series, N-(quinolin-3-ylcarbamothioyl)hexanamide, exhibited an exceptionally low IC50 value of 0.0070 ± 0.0098 µM, far surpassing the efficacy of the standard inhibitor, Kojic acid (IC50 = 16.8320 ± 0.0621 µM) nih.gov. Kinetic analysis indicated a non-competitive inhibition mechanism for this derivative nih.gov. This highlights the potential of the quinoline structure in designing potent tyrosinase inhibitors.

Table 2: Tyrosinase Inhibitory Activity of a Quinolinyl Thiourea Analogue

Compound IC50 (µM) Standard (Kojic Acid) IC50 (µM)

Hyaluronidase (B3051955) Inhibition

Specific data on the hyaluronidase inhibitory activity of this compound is not available in the reviewed literature. Hyaluronidase enzymes are a target for anti-inflammatory and anti-aging research, and various natural and synthetic compounds are being explored for their inhibitory potential nih.govmrs-j.org. While the broader class of quinolines has been investigated for a wide range of biological activities, their specific interaction with hyaluronidase remains an area for future research.

Collagenase Inhibition

There is no published research that specifically investigates the collagenase inhibitory properties of this compound. Collagenases are crucial enzymes in the breakdown of collagen and are targets for conditions involving tissue degradation. The development of collagenase inhibitors is an active area of research, with many studies focusing on natural and synthetic compounds nih.gov. The potential for quinoline-based compounds to inhibit this enzyme has not been extensively explored, and specific studies on this compound are needed.

Modulatory Effects on Other Biological Targets

Maxi-K Channel Openers

Direct evidence of this compound acting as a Maxi-K (large-conductance calcium-activated potassium) channel opener is not documented. However, the quinoline scaffold has been incorporated into molecules designed to open these channels. For example, a series of 3-thio-quinolinone derivatives were synthesized and shown to be effective Maxi-K channel openers, with some compounds increasing channel activity to 550% of the control in transfected oocytes nih.gov. Similarly, novel 4-aryl-3-(hydroxyalkyl)quinolin-2-one derivatives have been evaluated as openers of the cloned hSlo Maxi-K channel mcmaster.ca. These studies indicate that the quinoline nucleus can be a key structural element for Maxi-K channel openers, though the specific acrylic acid derivative has not been tested in this context.

NF-κB Modulation

While the direct effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway has not been specifically reported, other quinoline derivatives have been identified as potent inhibitors of this pathway. A recent study presented a novel quinoline molecule, referred to as Q3, which effectively inhibited the canonical NF-κB pathway nih.govnih.gov. This compound was shown to inhibit NF-κB-induced luciferase expression in a reporter cell line with activity observed at concentrations as low as 5 μM nih.gov. Further analysis suggested that Q3 may interfere with the DNA-binding activity of the p65/NF-κB transcription factor nih.gov. This demonstrates the potential for quinoline-based structures to modulate NF-κB signaling, a key pathway in inflammatory responses.

Nrf2 Activation

Following a comprehensive review of publicly available scientific literature, there is currently no specific information detailing the activity of this compound as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, initiating their transcription. These genes encode a wide array of protective proteins, including antioxidant enzymes and detoxification enzymes.

While research has explored the potential for various heterocyclic compounds, including derivatives of quinoline, to act as Nrf2 activators, specific studies on this compound in this context have not been identified. Therefore, detailed research findings, data tables, and specific molecular mechanisms concerning the interaction of this compound with the Nrf2 pathway cannot be provided at this time. Further investigation is required to determine if this compound possesses the ability to modulate this important cytoprotective pathway.

Applications in Advanced Materials and Other Fields

Optoelectronic Applications

Quinoline (B57606) derivatives are recognized for their potential in optoelectronic devices due to their photoactive nature and ability to be integrated into polymer-based systems. nih.govresearchgate.net Their inherent properties, such as delocalized π-electrons, make them suitable for applications in third-generation photovoltaics and light-emitting technologies. nih.govnih.gov The flexibility in their design allows them to be used in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov

In Dye-Sensitized Solar Cells, a sensitizer dye is a critical component that absorbs light and initiates the process of converting solar energy into electricity. scispace.commdpi.com Organic dyes containing a quinoline unit have been designed and synthesized for this purpose. scispace.com The general principle involves the dye absorbing a photon, which excites an electron. This excited electron is then injected into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). mdpi.com

Derivatives of quinoline acrylic acid act as the core of these organic sensitizers. The cyanoacrylic acid group, in particular, serves as an effective electron acceptor and an anchor to bind the dye to the semiconductor surface. researchgate.net The quinoline moiety often functions as a π-spacer or bridge, facilitating charge separation upon photoexcitation. nih.govscispace.com Research has shown that modifying the structure of these quinoline-based dyes, for instance by extending the π-conjugation, can shift the absorption spectrum to longer wavelengths (a red shift), allowing for more effective utilization of solar light. mdpi.com

One study reported on three organic dyes (JK-128, JK-129, and JK-130) containing a quinoline unit. scispace.com The JK-130 sensitized solar cell demonstrated a notable power conversion efficiency, which was attributed to its broad and intense absorption spectrum leading to a higher photocurrent. scispace.comresearchgate.net

Data sourced from a study on organic sensitizers containing a quinoline unit under standard global AM 1.5 solar conditions. scispace.comresearchgate.net

Quinoline derivatives are also considered promising materials for use in polymer photovoltaic solar cells. nih.gov In these devices, the quinoline compound can be part of a donor-acceptor pair, which is a fundamental component of bulk heterojunction solar cells. nih.gov The inherent agility and flexibility of quinoline derivatives allow for their incorporation into polymer-based cell architectures. nih.gov While specific performance data for cells using 3-(Quinolin-3-yl)acrylic acid was not detailed in the provided sources, the broader class of quinoline derivatives has been extensively reviewed for such applications, highlighting their potential in third-generation photovoltaics. nih.govresearchgate.netnih.gov

Quinoline derivatives have been successfully demonstrated as effective materials for the emission layer of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.netnih.gov An OLED device generally consists of a hole transfer layer (HTL), a light-emitting layer, and an electron transfer layer (ETL). researchgate.net Certain quinoline derivatives possess the fluorescent properties necessary for the light-emitting layer. researchgate.net

For instance, studies have been conducted on producing OLEDs using fluorescent quinoline derivatives as an alternative to more expensive commercial polymers. researchgate.net In one such study, an OLED was fabricated using 5,7-dibromo-8-hydroxyquinoline, which was selected for its high fluorescent response. researchgate.net While many OLEDs use metal complexes like Tris-(8-hydroxyquinolinato) aluminum (Alq₃), research into other quinoline derivatives continues to expand the range of available materials for these devices. researchgate.netmdpi.com The development of flexible OLEDs is a significant area of research, with a focus on creating transparent and conductive electrodes that are not brittle, unlike traditional indium tin oxide (ITO). nih.gov

Use as Chemical Building Blocks and Intermediates

The quinoline nucleus is a significant scaffold in organic and medicinal chemistry, and its derivatives serve as crucial building blocks for the synthesis of more elaborate molecules. nih.govresearchgate.net The presence of both the quinoline ring system and a reactive acrylic acid side chain in this compound makes it a versatile intermediate for creating a variety of functionalized compounds.

This compound and its close analogs are valuable starting materials for synthesizing complex organic molecules and novel chemical entities. nih.govresearchgate.net The acrylic acid moiety can undergo various chemical transformations. For example, it can be converted into amides, esters, or other functional groups, allowing for the attachment of different molecular fragments.

In one synthetic pathway, 2-Quinolinone, a related compound, reacts with methyl acrylate (B77674) under Michael reaction conditions to produce methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.gov This propanoate can then be hydrolyzed to the corresponding carboxylic acid, 3-[2-oxoquinolin-1-(2H)-yl] propanoic acid. nih.gov The resulting acid can be further reacted to form hydrazides, which are precursors to other heterocyclic systems like oxadiazoles. nih.gov These multi-step syntheses demonstrate how the acrylic acid chain attached to a quinoline core serves as a handle to build more complex and potentially bioactive molecules. nih.govnih.gov

The functionalization of the quinoline moiety is a key strategy in synthetic chemistry to develop new compounds with specific properties. nih.gov this compound is a precursor for creating a range of functionalized heterocycles. The acrylic acid part of the molecule can be used to introduce new rings or functional groups onto the quinoline scaffold.

For example, the synthesis of N-allyl-3-[2-oxoquinolin-1(2H)-yl] propanamide from a quinoline-propanoic acid derivative showcases how the side chain can be modified. nih.gov Furthermore, the synthesis of pyrazolo[3,4-b]quinolines can be achieved from chloroquinoline precursors, which can be derived from related quinoline carboxylic acids. derpharmachemica.com These reactions highlight the role of quinoline-based building blocks in constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. derpharmachemica.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
5,7-dibromo-8-hydroxyquinoline
Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate
3-[2-oxoquinolin-1-(2H)-yl] propanoic acid
N-allyl-3-[2-oxoquinolin-1(2H)-yl] propanamide
Tris-(8-hydroxyquinolinato) aluminum (Alq₃)
Titanium dioxide (TiO₂)

Future Directions and Research Perspectives

Development of Novel Therapeutic Agents

The quinoline (B57606) nucleus is a well-established pharmacophore, present in numerous approved drugs. orientjchem.orgrsc.orgbenthamdirect.com The acrylic acid moiety attached at the 3-position offers a valuable handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. Future research will likely focus on the systematic exploration of these derivatives as novel therapeutic agents targeting a range of diseases.

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.org For instance, novel quinoline derivatives have been investigated as potential anticancer agents, with some showing promising activity against various cancer cell lines. nih.govsemanticscholar.org The development of new analogs of 3-(quinolin-3-yl)acrylic acid could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Table 1: Examples of Biologically Active Quinoline Derivatives

Compound ClassTherapeutic Target/ActivityReference
Quinoline-based compoundsAnticancer (Breast, Lung, CNS tumors) rsc.org
Polysubstituted quinolinesAnti-Chagas (Trypanosoma cruzi) nih.gov
Quinoline-based EGFR/HER-2 inhibitorsDual-target anticancer agents nih.gov
Quinoline-based kinase inhibitorsAnticancer nih.gov

Exploration of New Applications in Material Science and Chemical Synthesis

Beyond its therapeutic potential, the unique chemical structure of this compound and its derivatives makes them attractive candidates for applications in material science and as building blocks in chemical synthesis. The presence of a polymerizable acrylic acid group opens up avenues for the creation of novel functional polymers.

Research has demonstrated the synthesis of acrylate (B77674) monomers based on quinoline structures, which can then be polymerized to create materials with specific properties. nih.gov For example, quinoline-based polymers may exhibit interesting optical, electronic, or biological properties, making them suitable for applications in sensors, coatings, or biomedical devices. The copolymerization of quinoline-acrylate monomers with other monomers can further tailor the properties of the resulting materials. nih.gov Future work in this area could focus on developing polymers with enhanced thermal stability, conductivity, or biocompatibility.

In the realm of chemical synthesis, this compound can serve as a versatile precursor for the construction of more complex molecules. The acrylic acid moiety can undergo a variety of chemical transformations, such as addition reactions, cycloadditions, and reductions, providing access to a diverse range of chemical structures. Furthermore, established synthetic methodologies for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to produce a wide variety of substituted this compound analogs. orientjchem.orgpharmaguideline.comrsc.orgslideshare.netnih.gov These analogs can then be used as key intermediates in the synthesis of natural products, pharmaceuticals, and other fine chemicals.

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational modeling will play a crucial role in elucidating their mechanisms of action and guiding the design of new and improved molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational method for correlating the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.govscholarsresearchlibrary.com By developing robust QSAR models for quinoline derivatives, researchers can predict the activity of novel compounds before they are synthesized, thereby saving time and resources. nih.govmdpi.comscholarsresearchlibrary.com These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are important for biological activity, providing valuable insights for the design of more potent compounds.

Molecular docking is another essential computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.govresearchgate.netnih.govmui.ac.irphyschemres.org For this compound derivatives with therapeutic potential, molecular docking can be used to understand how they interact with their biological targets at the atomic level. researchgate.netnih.govmui.ac.irphyschemres.orgresearchgate.net This information is critical for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. Future research will likely involve the use of more sophisticated computational methods, such as molecular dynamics simulations, to study the dynamic behavior of these molecules and their interactions with biological systems. physchemres.orgnih.govnih.gov

Table 2: Computational Methods in Quinoline Derivative Research

Computational MethodApplicationReference
3D-QSAR/CoMFAAnalyzing structure-activity relationships for anticancer activity mdpi.com
Molecular DockingPredicting binding modes to target proteins (e.g., kinases, DNA gyrase) nih.govresearchgate.netmui.ac.irphyschemres.org
Molecular Dynamics SimulationsStudying the stability and dynamic behavior of ligand-protein complexes physchemres.orgnih.gov
DFT CalculationsInvestigating electronic and structural properties nih.gov

Structure-Based Drug Design and Lead Optimization

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach has been successfully applied to the development of numerous drugs and will be a key strategy for optimizing lead compounds derived from the this compound scaffold.

Once a promising lead compound has been identified, SBDD can be used to guide its optimization into a drug candidate. By obtaining the crystal structure of the lead compound in complex with its target protein, researchers can visualize the key interactions that are responsible for its activity. This information can then be used to design modifications to the lead compound that will enhance these interactions and improve its potency. For example, a hydrogen bond donor or acceptor could be added to the molecule to form an additional hydrogen bond with the target protein, or a hydrophobic group could be introduced to fill a hydrophobic pocket in the binding site.

Ligand-based drug design, which utilizes the structural information of known active molecules, can also be employed when the three-dimensional structure of the target is not available. mdpi.com By analyzing the structure-activity relationships of a series of active compounds, a pharmacophore model can be developed that describes the essential features required for activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active. The iterative process of design, synthesis, and testing, guided by both structure-based and ligand-based approaches, will be crucial for the successful optimization of this compound-based lead compounds into clinically useful drugs. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-(Quinolin-3-yl)acrylic acid derivatives, and how are they optimized for yield and purity?

The synthesis often involves coupling quinoline derivatives with acrylic acid moieties via Morita-Baylis-Hillman reactions or Wittig/oxa-Michael cascades. For example, asymmetric catalysis using chiral ligands can achieve enantioselective synthesis of bioactive derivatives, with yields improved by optimizing solvent systems (e.g., DMF or THF) and temperature (90–150°C) . Critical steps include purification via column chromatography and characterization using NMR and HPLC-MS. A representative protocol from carbapenemase inhibitor studies achieved >70% yield using Pd(Ph₃)₂Cl₂/CuI catalysts .

Q. How is crystallographic analysis applied to validate the binding mechanisms of this compound derivatives?

Single-crystal X-ray diffraction (XRD) is used to resolve inhibitor-enzyme complexes. For instance, studies on carbapenemase inhibitors revealed hydrogen bonding between the acrylic acid group and catalytic serine residues in β-lactamases, confirmed by XRD data (resolution <1.8 Å) . Pre-crystallization steps involve protein-ligand co-purification and cryoprotection with glycerol.

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

  • Enzyme inhibition : Measure IC₅₀ values using nitrocefin hydrolysis assays for β-lactamases .
  • Anticancer activity : MTT assays against cell lines (e.g., HeLa or MCF-7), with IC₅₀ values typically <25 µM for active derivatives .
  • Antibacterial synergy : Checkerboard assays assess synergy with antibiotics (e.g., meropenem), with fractional inhibitory concentration (FIC) indices <0.5 indicating synergy .

Q. What safety protocols are recommended for handling this compound derivatives?

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact.
  • Store in airtight containers under dry, room-temperature conditions .
  • For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do steric and electronic effects influence enantioselective synthesis of chiral this compound derivatives?

Asymmetric Morita-Baylis-Hillman reactions require chiral catalysts (e.g., Cinchona alkaloids) to control stereochemistry. Steric hindrance at the quinoline C3 position reduces reaction rates but improves enantiomeric excess (e.g., >90% ee with bulky substituents) . Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Q. What mechanistic insights explain the inhibition of carbapenemases by these derivatives?

Kinetic studies (e.g., pre-steady-state burst assays) show time-dependent inhibition, suggesting covalent adduct formation. Mass spectrometry identifies acyl-enzyme intermediates, while molecular dynamics simulations reveal binding pocket interactions (e.g., KPC-2 carbapenemase) .

Q. How are density functional theory (DFT) and molecular docking applied to optimize photovoltaic properties?

DFT calculates HOMO-LUMO gaps (e.g., 2.1–3.0 eV for Q1–Q4 dyes) to predict light-harvesting efficiency in dye-sensitized solar cells (DSSCs). Docking simulations into TiO₂ surfaces optimize anchoring via carboxylic acid groups, achieving >8% power conversion efficiency .

Q. What structural modifications enhance stability under physiological or experimental conditions?

  • pH stability : Introducing electron-withdrawing groups (e.g., -CF₃) reduces hydrolysis in acidic environments (t₁/₂ >24 hrs at pH 5.0) .
  • Thermal stability : Methylation of hydroxyl groups prevents degradation in DMSO at 100°C .

Q. How do substituents on the quinoline ring affect structure-activity relationships (SAR) in antimicrobial agents?

Substituent Activity Trend Example
-OCH₃ (C7)↑ Enzyme bindingIC₅₀ = 0.8 µM
-Cl (C6)↑ LipophilicityLogP = 2.5
-CF₃ (C6)↓ CytotoxicityCC₅₀ >100 µM

Q. What advanced analytical techniques resolve spectral overlaps in quinoline-acrylic acid conjugates?

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions within 5 ppm error .
  • Time-resolved fluorescence : Measures excited-state lifetimes (τ = 1–5 ns) in photophysical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.